molecular formula C21H26N4O2 B5615968 2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5615968
M. Wt: 366.5 g/mol
InChI Key: LDZGQXZWRBZDAL-UHFFFAOYSA-N
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Description

This compound belongs to the category of diazaspirodecanone derivatives, which are known for their diverse pharmacological activities. The interest in these compounds stems from their spirocyclic structure, which provides a unique chemical framework that can be tailored for specific biological targets.

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives often involves multi-step chemical reactions, starting with the construction of the spirocyclic core followed by functionalization at specific positions on the ring. Techniques such as Michael addition reaction and cyclization are commonly used for the synthesis of these compounds. For example, Tsukamoto et al. (1995) describe the use of Michael addition reaction of hydroxyurea to α,β-unsaturated esters followed by cyclization for synthesizing similar compounds with potential muscarinic activity (Tsukamoto, H., Nagaoka, H., Igarashi, S., Wanibuchi, F., Hidaka, K., & Tamura, T., 1995).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives features a spiro linkage between a cyclohexane ring and a diazadecanone moiety. This structure is characterized by its rigidity and the spatial arrangement of its functional groups, which are crucial for its biological activity. X-ray crystallography and NMR spectroscopy are common methods used for structural characterization, as demonstrated by Chiaroni et al. (2000), who reported on the envelope conformations of the isoxazolidine rings in similar compounds (Chiaroni, A., Riche, C., Rigolet, S., Mélot, J., & Vebrel, J., 2000).

Chemical Reactions and Properties

Diazaspirodecanone derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which allow for the introduction of different functional groups into the molecule. These reactions expand the chemical diversity and potential biological applications of these compounds. The study by Farag et al. (2008) on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives illustrates the synthetic versatility of spirocyclic compounds (Farag, A., Elkholy, Y. M., & Ali, K. A., 2008).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of spirocyclic elements and functional groups affects these properties, which are critical for the compound's application in drug development. Studies on the stability and solubility of these compounds are essential for understanding their behavior in biological systems.

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives, including their reactivity, acidity, and basicity, are defined by the functional groups attached to the spirocyclic core. These properties determine the compound's interactions with biological targets and its potential as a therapeutic agent. The study by Wang et al. (2011) on the synthesis and crystal structure of related compounds provides insights into the chemical behavior of these molecules (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

properties

IUPAC Name

2-(3-methylbut-2-enyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16(2)8-11-25-15-21(14-18(25)26)9-12-24(13-10-21)20-22-19(23-27-20)17-6-4-3-5-7-17/h3-8H,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZGQXZWRBZDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CC2(CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one

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